molecular formula C9H9ClF3N B2525540 4,5,6-Trifluoro-2,3-dihydro-1H-inden-1-amine;hydrochloride CAS No. 2445792-19-6

4,5,6-Trifluoro-2,3-dihydro-1H-inden-1-amine;hydrochloride

Cat. No.: B2525540
CAS No.: 2445792-19-6
M. Wt: 223.62
InChI Key: UMOIMVZQYHZGKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,5,6-Trifluoro-2,3-dihydro-1H-inden-1-amine;hydrochloride is a fluorinated amine compound with significant applications in various scientific fields. This compound is characterized by the presence of three fluorine atoms and an amine group attached to an indene ring structure. The hydrochloride salt form enhances its stability and solubility, making it suitable for various research and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5,6-Trifluoro-2,3-dihydro-1H-inden-1-amine;hydrochloride typically involves the fluorination of an indene precursor followed by amination. One common method includes the reaction of 4,5,6-trifluoroindene with ammonia or an amine source under controlled conditions to introduce the amine group . The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination and amination processes, utilizing advanced reactors and continuous flow systems to ensure high yield and purity. The hydrochloride salt is then formed by reacting the amine with hydrochloric acid, followed by crystallization and purification steps .

Chemical Reactions Analysis

Types of Reactions

4,5,6-Trifluoro-2,3-dihydro-1H-inden-1-amine;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4,5,6-Trifluoro-2,3-dihydro-1H-inden-1-amine;hydrochloride has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4,5,6-Trifluoro-2,3-dihydro-1H-inden-1-amine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s fluorine atoms enhance its binding affinity to biological targets, while the amine group facilitates interactions with enzymes and receptors. These interactions can modulate various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

    4,5,6-Trifluoro-2,3-dihydro-1H-inden-1-amine: The parent compound without the hydrochloride salt.

    5,6,7-Trifluoro-2,3-dihydro-1H-inden-1-amine: A positional isomer with fluorine atoms at different positions.

    4,5,6-Trifluoro-1H-indene: A related compound lacking the amine group.

Uniqueness

4,5,6-Trifluoro-2,3-dihydro-1H-inden-1-amine;hydrochloride is unique due to its specific fluorination pattern and the presence of an amine group, which confer distinct chemical and biological properties. The hydrochloride salt form further enhances its solubility and stability, making it more suitable for various applications compared to its analogs .

Properties

IUPAC Name

4,5,6-trifluoro-2,3-dihydro-1H-inden-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F3N.ClH/c10-6-3-5-4(1-2-7(5)13)8(11)9(6)12;/h3,7H,1-2,13H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMOIMVZQYHZGKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C(=C(C=C2C1N)F)F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClF3N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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